molecular formula C22H12O2 B11948534 Dibenz[a,j]anthracene-7,14-dione

Dibenz[a,j]anthracene-7,14-dione

Cat. No.: B11948534
M. Wt: 308.3 g/mol
InChI Key: VZAQPZPSURWPCN-UHFFFAOYSA-N
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Description

Dibenzo[a,j]anthracene-7,14-dione is an organic compound with the chemical formula C22H12O2. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is formed during the incomplete combustion of organic matter . This compound is known for its unique structure, which includes two benzene rings fused to an anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[a,j]anthracene-7,14-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidative cyclization of suitable aromatic precursors using reagents such as potassium permanganate or chromium trioxide . The reaction conditions often require elevated temperatures and the presence of a solvent like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of dibenzo[a,j]anthracene-7,14-dione is less common due to its specialized applications. when produced, it is typically synthesized in small quantities for research purposes. The process involves similar oxidative cyclization methods as those used in laboratory settings but scaled up to accommodate larger volumes .

Chemical Reactions Analysis

Types of Reactions

Dibenzo[a,j]anthracene-7,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dione to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxygenated derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Dibenzo[a,j]anthracene-7,14-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzo[a,j]anthracene-7,14-dione involves its interaction with cellular components, particularly DNA. The compound can undergo metabolic activation to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include various enzymes involved in the metabolic activation process, and the pathways involved are primarily related to oxidative stress and DNA damage response.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[a]pyrene
  • Dibenzo[a,h]anthracene
  • Chrysene
  • Anthracene

Uniqueness

Dibenzo[a,j]anthracene-7,14-dione is unique due to its specific structure, which includes two benzene rings fused to an anthracene core. This structure imparts distinct chemical and physical properties, making it a valuable compound for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives .

Properties

IUPAC Name

pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-2,13-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O2/c23-21-17-11-9-13-5-1-3-7-15(13)19(17)22(24)20-16-8-4-2-6-14(16)10-12-18(20)21/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAQPZPSURWPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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